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molecular formula C17H29NO B8645899 N-butyl-N-(3-phenoxypropyl)butan-1-amine CAS No. 7061-75-8

N-butyl-N-(3-phenoxypropyl)butan-1-amine

Cat. No. B8645899
M. Wt: 263.4 g/mol
InChI Key: QFNRAWSJCUBNPA-UHFFFAOYSA-N
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Patent
US08962869B2

Procedure details

The process is performed in the same manner as previously (Example 13), starting with 138 g (1.466 mol; 1.15 eq.) of phenol, 109.5 g (2.738 mol; 2.15 eq.) of NaOH, 530 ml of distilled water and 308.9 g (1.275 mol; 1 eq.) of N-(3-chloropropyl)-N,N-dibutylamine hydrochloride. The mixture is refluxed for 16 hours. The oil formed is separated out by settling and washed with 500 ml of water and then diluted with 500 ml of MTBE and washed with 500 ml of 2% HCl. The MTBE phase is concentrated under vacuum and the oil is dried by azeotropic distillation with DCM. 307.1 g of the crude derivative N,N-dibutyl-N-(3-phenoxypropyl)amine are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
109.5 g
Type
reactant
Reaction Step Two
Quantity
308.9 g
Type
reactant
Reaction Step Three
Name
Quantity
530 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl.Cl[CH2:12][CH2:13][CH2:14][N:15]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>O>[CH2:20]([N:15]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH2:13][CH2:12][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:21][CH2:22][CH3:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
109.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
308.9 g
Type
reactant
Smiles
Cl.ClCCCN(CCCC)CCCC
Step Four
Name
Quantity
530 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The oil formed
CUSTOM
Type
CUSTOM
Details
is separated out
WASH
Type
WASH
Details
washed with 500 ml of water
ADDITION
Type
ADDITION
Details
diluted with 500 ml of MTBE
WASH
Type
WASH
Details
washed with 500 ml of 2% HCl
CONCENTRATION
Type
CONCENTRATION
Details
The MTBE phase is concentrated under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the oil is dried by azeotropic distillation with DCM

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(CCCOC1=CC=CC=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 307.1 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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